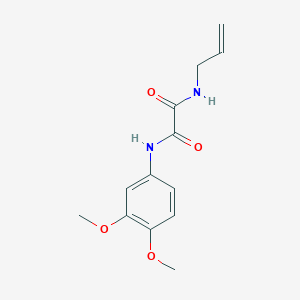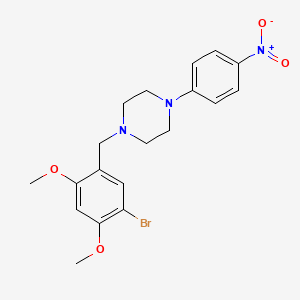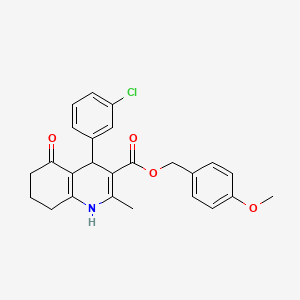
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide, also known as ADE, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and industry. ADE is a derivative of ethylenediamine and is synthesized by the reaction of 3,4-dimethoxybenzaldehyde and allylamine.
科学的研究の応用
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been extensively studied for its potential use in various fields such as medicine, agriculture, and industry. In medicine, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has also been studied for its potential use as an anti-cancer agent, as it induces apoptosis in cancer cells. In agriculture, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In industry, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been studied for its potential use as a corrosion inhibitor and as a component in lubricants.
作用機序
The mechanism of action of N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide is not fully understood, but it is believed to act on multiple pathways in cells. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide also induces apoptosis in cancer cells by activating the caspase pathway. In addition, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to inhibit the growth of fungi and insects by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects. In animal studies, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to reduce inflammation and pain. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In insects and fungi, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to disrupt cell membrane integrity, leading to cell death.
実験室実験の利点と制限
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has several advantages for lab experiments, including its ease of synthesis and low cost. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide also has a wide range of potential applications in various fields. However, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide. In medicine, further studies are needed to determine the optimal dosage and administration of N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide for treating various diseases. In agriculture, more research is needed to determine the efficacy of N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide as a pesticide and its potential impact on the environment. In industry, further studies are needed to determine the potential applications of N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide as a corrosion inhibitor and as a component in lubricants. Overall, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has significant potential for use in various fields and warrants further research.
合成法
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide is synthesized by the reaction of 3,4-dimethoxybenzaldehyde and allylamine in the presence of a catalyst such as sodium ethoxide. The reaction yields a white crystalline solid with a melting point of 137-139°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.
特性
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-4-7-14-12(16)13(17)15-9-5-6-10(18-2)11(8-9)19-3/h4-6,8H,1,7H2,2-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBIDYZAGVRFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5663668 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5146846.png)
![2-(3,4-dimethoxybenzyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146848.png)
![N-(4-methoxyphenyl)-2-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5146854.png)

![3-chloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5146857.png)
![1,11,12,13-tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.0~2,10~.0~4,8~]tetradec-12-ene-5,7-dione](/img/structure/B5146863.png)

![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5146879.png)
![2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol](/img/structure/B5146880.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5146888.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146892.png)
